molecular formula C2H2F3I B141898 1,1,1-Trifluoro-2-iodoethane CAS No. 353-83-3

1,1,1-Trifluoro-2-iodoethane

Cat. No.: B141898
CAS No.: 353-83-3
M. Wt: 209.94 g/mol
InChI Key: RKOUFQLNMRAACI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-iodoethane, also known as 2-iodo-1,1,1-trifluoroethane, is a chemical compound with the molecular formula C2H2F3I. It is a colorless liquid with a slight ammonia-like odor.

Preparation Methods

1,1,1-Trifluoro-2-iodoethane can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroethane with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity . Industrial production methods often involve similar processes but on a larger scale, ensuring the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom in CF₃CH₂I undergoes nucleophilic substitution (SN2) under mild conditions. For example:

  • Reaction with alkoxides :

    CF CH I+ROCF CH OR+I\text{CF CH I}+\text{RO}^-\rightarrow \text{CF CH OR}+\text{I}^-

    This yields trifluoroethyl ethers, with reaction rates influenced by steric hindrance and solvent polarity .

  • Halogen exchange :
    In the presence of bromine, CF₃CH₂I participates in halogen exchange:

    CF CH Br+I2CF CH I+BrI\text{CF CH Br}+\text{I}_2\rightarrow \text{CF CH I}+\text{BrI}

    Thermodynamic data from gas-phase studies show ΔH=64±2textkJmol\Delta H^\circ =-64\pm 2\\text{kJ mol} for related iodoethane reactions .

Cross-Coupling Reactions

CF₃CH₂I is widely used in palladium-catalyzed cross-coupling to introduce trifluoroethyl groups into aromatic systems:

  • Suzuki-Miyaura coupling :
    Reacts with aryl boronic acids (ArB(OH)₂) under Pd(PPh₃)₄ catalysis (2 mol%) in THF at 60°C:

    CF CH I+ArB OH 2CF CH Ar+Byproducts\text{CF CH I}+\text{ArB OH }_2\rightarrow \text{CF CH Ar}+\text{Byproducts}

    Yields range from 65–92% for electron-deficient aryl substrates .

Substrate Yield (%) Conditions
4-Nitrobenzene boronic acid92Pd(PPh₃)₄, K₂CO₃, THF, 12 h
2-Thiophene boronic acid78Pd(OAc)₂, SPhos, Cs₂CO₃, DMF, 24 h

Elimination Reactions

CF₃CH₂I participates in β-elimination to generate fluorinated alkenes. A notable application is the synthesis of 1,1-difluoroallenes:

  • Zinc-mediated elimination :
    Treatment of CF₃CH₂I with aldehydes/ketones and Zn yields 3,3-difluoro-2-iodoallylic intermediates, which eliminate HI under basic conditions:

    RCHO+CF CH IZnCF CHIBaseCF C CHR\text{RCHO}+\text{CF CH I}\xrightarrow{\text{Zn}}\text{CF CHI}\xrightarrow{\text{Base}}\text{CF C CHR}

    This method achieves 70–85% yields for R = aryl or alkyl .

Addition Reactions

CF₃CH₂I adds across unsaturated bonds under radical or photocatalytic conditions:

  • Alkyne trifluoroethylation :
    Using Ru(bpy)₃²⁺ as a photocatalyst and blue LED irradiation:

    HC CR+CF CH ICF CH C CR\text{HC CR}+\text{CF CH I}\rightarrow \text{CF CH C CR}

    Terminal alkynes show >80% conversion with 1,2-regioselectivity .

Radical Reactions

The C–I bond in CF₃CH₂I undergoes homolytic cleavage under UV light or initiators (e.g., AIBN), generating CF₃CH₂- radicals:

  • Polymer modification :
    Radicals graft trifluoroethyl groups onto polyethylene surfaces, enhancing hydrophobicity (contact angle increases by 40°) .

Thermal Decomposition

At elevated temperatures (>200°C), CF₃CH₂I decomposes:

CF CH ICF CH2+HI\text{CF CH I}\rightarrow \text{CF CH}_2+\text{HI}

Gas-phase studies confirm first-order kinetics with k=1.2×103texts1k=1.2\times 10^{-3}\\text{s}^{-1} at 250°C .

Scientific Research Applications

Organic Synthesis

1,1,1-Trifluoro-2-iodoethane serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is frequently employed in:

  • Cross-Coupling Reactions: CF₃CH₂I is utilized in reactions with aryl and heteroaryl boronic acid esters to introduce trifluoroethyl groups into diverse organic compounds under mild conditions .
Reaction TypeDescriptionResults
Cross-CouplingReaction with aryl/heteroaryl boronic acidsSuccessful introduction of trifluoroethyl groups
Trifluoroethylation of AlkenesAdding trifluoroethyl groups to alkenesHigh yield of trifluoroethylated products
Trifluoroethylation of AlkynesSimilar reaction for alkynesEfficient synthesis of trifluoroethylated alkynes

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals:

  • Pharmaceutical Development: It has been investigated for synthesizing anti-tuberculosis drugs and uterine hemostatic agents.

Biochemical Applications

The compound's interactions with biological systems have led to its exploration in various biochemical applications:

  • Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Application AreaSpecific UseImpact
Enzyme InhibitionModulation of metabolic pathwaysAltered cellular responses
Antimicrobial PropertiesPotential derivatives explored for biological activityBroad-spectrum antimicrobial effects

Materials Science

In materials science, CF₃CH₂I is used in the production of specialized materials:

  • Synthesis of Fluorinated Compounds: It is an important intermediate for creating fluorinated polymers and surfactants .

Case Study 1: Photoredox Catalysis

A recent study demonstrated the use of this compound in photoredox catalysis for the iodotrifluoroethylation of alkenes. The reaction was performed using visible light irradiation and yielded β-trifluoromethyl ketones effectively:

  • Methodology: The reaction involved using fac-Ir(ppy)₃ as a catalyst and Hünig’s base under nitrogen atmosphere.
ParameterValue
Catalyst Usedfac-Ir(ppy)₃
ConditionsVisible light irradiation
YieldHigh yield of β-trifluoromethyl ketones

Case Study 2: Cross-Coupling Reactions

In another study focusing on cross-coupling reactions with aryl boronic acids, this compound was successfully employed to introduce trifluoroethyl groups into various aryl compounds:

  • Results: The protocol allowed for the efficient synthesis of diverse trifluoroethylated products under mild conditions.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-iodoethane involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, modulating their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Biological Activity

1,1,1-Trifluoro-2-iodoethane, also known as trifluoroethyl iodide, has garnered attention in the field of chemical biology due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure:

  • Molecular Formula: C2H2F3I\text{C}_2\text{H}_2\text{F}_3\text{I}
  • CAS Number: 353-83-3

Physical Properties:

  • Appearance: Colorless liquid
  • Boiling Point: 60.1 °C
  • Density: 1.75 g/cm³

This compound exhibits its biological activity primarily through its interactions with various biomolecules. The trifluoromethyl and iodine groups facilitate the formation of covalent bonds with enzymes and proteins, leading to modulation of their activity.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and energy production.
  • Cell Signaling Modulation: It influences key signaling pathways, affecting gene expression and cellular responses.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes through covalent modification. For instance, it has been observed to affect metabolic enzymes critical for cellular respiration and energy metabolism.

Enzyme Effect Reference
Cyclic AMP phosphodiesteraseInhibition
Aldose reductaseInhibition

Antimicrobial Properties

The compound's derivatives have been explored for their antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains.

Microorganism Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition

Study on Enzyme Inhibition

A study published in Chemical Communications demonstrated the inhibitory effects of this compound on cyclic AMP phosphodiesterase. The results indicated a dose-dependent inhibition that could have implications for therapeutic applications in diseases associated with dysregulated cyclic AMP levels .

Antimicrobial Activity Assessment

In a recent assessment of antimicrobial activities, derivatives of this compound were tested against common pathogens. The study found that modifications to the trifluoromethyl group enhanced the antimicrobial efficacy against Staphylococcus aureus .

Applications in Research and Industry

This compound is employed in various fields due to its versatile reactivity:

  • Organic Synthesis: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Application Details
Pharmaceutical SynthesisAnti-tuberculosis drugs
Agrochemical DevelopmentHerbicides and insecticides

Q & A

Basic Questions

Q. What are the primary synthetic routes for 1,1,1-trifluoro-2-iodoethane in organic chemistry?

The synthesis of this compound is typically achieved via halogen exchange or radical-mediated pathways. Key methods include:

  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic esters under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) .
  • Zinc-promoted elimination : Reaction of aldehydes/ketones with 1-iodo-2,2-difluorovinyllithium (generated from this compound) to yield 1,1-difluoroallenes .
  • Reductive coupling : Copper-promoted coupling with aryl iodides under mild conditions (e.g., DMF, 80°C), tolerating functional groups like nitro, carbonyl, and sulfonyl .

Q. What are the key physical properties and thermodynamic data of this compound critical for experimental design?

Critical data include:

PropertyValueSource
Standard enthalpy of formation (ΔfH°)-644.5 kJ/mol
Boiling point55.5°C
Bond dissociation energy (C–I)~238 kJ/mol (weaker than CH3CH2I due to fluorine electronegativity)

These properties guide solvent selection (e.g., low-polarity solvents for radical reactions), reaction temperature control, and stability considerations (e.g., light sensitivity due to C–I bond lability) .

Advanced Questions

Q. How does the strength of the C–I bond in this compound influence its reactivity in nucleophilic substitution reactions?

The C–I bond in this compound is significantly stronger than in iodoethane (rate constant for reaction with NaOPh is 17,450× slower) due to electron-withdrawing trifluoromethyl groups stabilizing the bond . This necessitates:

  • Activation strategies : Use of transition metals (e.g., Cu, Pd) to facilitate oxidative addition in cross-coupling reactions .
  • Radical initiation : Photoredox catalysis to generate trifluoroethyl radicals for C–H functionalization .

Q. What methodologies are employed to study the photodissociation dynamics of this compound under A-band excitation?

Time-resolved resonance Raman spectroscopy and wavepacket dynamics simulations are used to analyze photodissociation:

  • Experimental setup : Excitation at 266 nm in cyclohexane, with spectral analysis of I• radical formation .
  • Computational modeling : Normal coordinate calculations and impulsive "semi-rigid" radical models predict planarization of the CF3CH2• intermediate during C–I bond cleavage .

Q. How can regioselective trifluoroethylation of heterocycles be achieved using this compound?

Visible-light photoredox catalysis enables C–3 selective trifluoroethylation of imidazopyridines:

  • Conditions : [Ru(bpy)3]Cl2 as catalyst, blue LEDs, DMSO solvent, room temperature .
  • Mechanism : Radical chain process involving CF3CH2• generation via single-electron transfer (SET) from excited photocatalyst .

Q. What spectroscopic techniques are used to characterize this compound and its reaction intermediates?

  • NMR : 19F^{19}\text{F} NMR (δ ~ -70 ppm for CF3; splitting patterns reveal stereochemical effects) .
  • Mass spectrometry : Electron ionization (EI-MS) fragments at m/z 208 (M+^+), 79 (I+^+), and 69 (CF3+^+) .
  • IR spectroscopy : C–F stretches at 1100–1250 cm1^{-1} and C–I stretches at 500–600 cm1^{-1} .

Q. How do solvent and catalyst choices impact the efficiency of trifluoroethylation reactions?

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance radical stability and metal catalyst activity .
  • Copper vs. palladium catalysts : Cu(I) favors Ullmann-type couplings, while Pd(0) enables cross-coupling with boronic esters .

Data Contradictions & Validation

  • C–I bond strength : Conflicting kinetic data between Hine et al. (slow substitution) and Xu et al. (efficient coupling) highlight the role of metal catalysts in overcoming bond stability .
  • Thermodynamic consistency : NIST data (ΔfH° = -644.5 kJ/mol) align with computational predictions, validating experimental protocols .

Properties

IUPAC Name

1,1,1-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUFQLNMRAACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188810
Record name 1,1,1-Trifluoro-2-iodoethane
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Molecular Weight

209.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-83-3
Record name 1,1,1-Trifluoro-2-iodoethane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-iodoethane
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Record name 1,1,1-Trifluoro-2-iodoethane
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Record name 1,1,1-trifluoroiodoethane
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Record name 1,1,1-TRIFLUORO-2-IODOETHANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,1-Trifluoro-2-iodoethane
1,1,1-Trifluoro-2-iodoethane
1,1,1-Trifluoro-2-iodoethane
1,1,1-Trifluoro-2-iodoethane
1,1,1-Trifluoro-2-iodoethane
1,1,1-Trifluoro-2-iodoethane

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